N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2S.ClH/c22-17-5-6-18-19(13-17)29-21(24-18)26(8-7-25-9-11-28-12-10-25)20(27)16-3-1-15(14-23)2-4-16;/h1-6,13H,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZVJWGHHAEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 6-bromobenzo[d]thiazole-2-amine, which is then reacted with 4-cyanobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is further reacted with 2-chloroethylmorpholine hydrochloride under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Cancer Therapy
The compound has been evaluated for its anticancer properties. Research indicates that derivatives of benzamide, including this compound, exhibit promising activity against various cancer cell lines. For instance, compounds structurally related to benzamides have shown moderate to high potency as RET kinase inhibitors, which are crucial in certain cancers. Notably, the presence of specific substituents can enhance the inhibitory activity against RET kinase, suggesting a pathway for developing targeted cancer therapies .
Neuroprotection
Benzamide derivatives have been studied for their neuroprotective effects. A comparative study of different classes of histone deacetylase inhibitors revealed that benzamide-based compounds did not provide neuroprotection against oxidative stress-induced cell death. However, this highlights the need for further exploration into the structural modifications that could enhance neuroprotective properties .
Antimicrobial Activity
Recent studies have also focused on the antibacterial and antifungal activities of benzamide derivatives. Compounds containing the benzothiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest their potential as lead candidates for developing new antimicrobial agents .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on RET Kinase Inhibitors | Certain benzamide derivatives demonstrated high potency in inhibiting RET kinase activity in both molecular and cellular assays. | Indicates potential for developing targeted therapies for RET-driven cancers. |
| Neuroprotection Studies | Benzamide derivatives were evaluated but showed limited neuroprotective effects compared to other classes of inhibitors. | Suggests further structural optimization is necessary to enhance neuroprotective efficacy. |
| Antimicrobial Screening | Compounds exhibited significant antibacterial activity with MIC values indicating effectiveness against various pathogens. | Supports the development of new antimicrobial agents based on benzamide structures. |
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Heterocyclic Moieties
Thiazole and Benzothiazole Analogs
- Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Structural Differences: Replaces the bromobenzothiazole with a pyridinyl-thiazole core and introduces a morpholinomethyl group.
- 4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide Hydrochloride Structural Differences: Substitutes 6-bromo with 4-methoxy and 7-methyl groups on the benzothiazole. Key Data: Commercial availability (CAS: 5207) suggests utility as a research intermediate. The methoxy group may reduce electrophilicity compared to bromine, affecting reactivity .
Triazole Derivatives
- Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) Structural Differences: Triazole core replaces benzothiazole; sulfonyl and difluorophenyl groups dominate. Key Data: IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, indicating thione tautomer prevalence. Synthesized via NaOH-mediated cyclization, contrasting with the target compound’s likely amide coupling route . Comparison: The triazole’s sulfur atom and sulfonyl group may confer distinct hydrogen-bonding capabilities compared to the target’s benzothiazole-cyano system.
Morpholine-Containing Benzamides
LASSBio-1446 (N-(4-(thiomorpholinosulfonyl)phenyl)benzamide)
- Structural Differences: Thiomorpholine sulfonyl replaces morpholinoethyl; lacks cyano and benzothiazole groups.
- Key Data: Synthesized via benzoyl chloride coupling in CH₂Cl₂. Thiomorpholine’s sulfur may increase metabolic stability compared to morpholinoethyl .
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride
- Structural Differences: Pyrimidine-amino-morpholine substituent replaces benzothiazole; cyanomethyl group differs from cyano-benzamide.
- The pyrimidine scaffold may enhance DNA interaction compared to benzothiazole .
Pharmacologically Active Benzamides
Lecozotan Hydrochloride (4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide)
- Structural Differences: Piperazine and benzodioxin groups replace morpholinoethyl and benzothiazole.
- Key Data: 5-HT1A antagonist for Alzheimer’s disease. The piperazine ring’s basicity may improve CNS penetration compared to morpholinoethyl .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromobenzo[d]thiazole derivatives with cyano and morpholinoethyl groups. The process can be optimized through various organic synthesis techniques, including nucleophilic substitutions and coupling reactions.
Antitumor Activity
Research indicates that benzothiazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
Antimicrobial Properties
Compounds containing benzothiazole moieties have also been investigated for their antimicrobial activities. In vitro studies have revealed that these compounds possess antibacterial and antifungal properties, effective against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 50 μg/mL, suggesting a strong potential for development as antimicrobial agents .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cancer cell division.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that may contribute to their cytotoxic effects on tumor cells .
Case Studies
- Antitumor Efficacy : In a comparative study involving various benzothiazole derivatives, this compound was identified as one of the most potent inhibitors of cell growth in human breast cancer cell lines, with significant reductions in viability observed at concentrations as low as 1 μM .
- Antimicrobial Testing : A series of tests conducted on related benzothiazole compounds demonstrated broad-spectrum antimicrobial activity. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a lead compound for antibiotic development .
Data Summary
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole formation | Thiourea + α-bromoketone, H₂SO₄, 80°C | 50–70% |
| Acylation | 4-Cyanobenzoyl chloride, pyridine, RT | 60–85% |
| N-Alkylation | 2-Morpholinoethyl chloride, K₂CO₃, DMF | 45–65% |
Basic Question: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Use a combination of:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromothiazole protons at δ 7.8–8.2 ppm; morpholine protons at δ 3.4–3.7 ppm) .
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₀BrN₄O₂S: 479.04) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
- X-ray crystallography (if crystalline): Resolve hydrogen-bonding motifs (e.g., amide dimers stabilizing crystal packing) .
Basic Question: What solvents and storage conditions are optimal for this compound’s stability?
Answer:
The compound is hygroscopic and light-sensitive. Use anhydrous DMSO or DMF for stock solutions (store at −20°C under argon). Solid-state stability is best maintained in amber vials with desiccants (silica gel). Avoid aqueous buffers with pH >7, as the morpholinoethyl group may hydrolyze .
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 20–30 | Preferred for biological assays |
| Methanol | 5–10 | Limited solubility; recrystallization solvent |
| Water | <1 | Requires sonication and surfactants |
Advanced Question: How does the bromothiazole moiety influence structure-activity relationships (SAR) in kinase inhibition assays?
Answer:
The 6-bromo substituent enhances π-stacking with hydrophobic kinase pockets (e.g., EGFR, VEGFR-2). Comparative studies show that bromine’s electronegativity increases binding affinity by 3–5-fold compared to chloro or methyl analogs. However, steric bulk may reduce solubility, necessitating co-solvents like cyclodextrins . For example, replacing bromine with hydrogen abolishes inhibitory activity against PI3Kδ (IC₅₀ >10 μM vs. 0.2 μM for Br-substituted) .
Advanced Question: What strategies mitigate poor bioavailability in preclinical models?
Answer:
- Prodrug derivatization : Convert the cyano group to a methoxyimine (reversible under physiological pH) to enhance membrane permeability .
- Lipid nanoparticle encapsulation : Improves oral bioavailability from <10% to ~35% in rodent models .
- Co-administration with CYP3A4 inhibitors : Reduces hepatic first-pass metabolism (e.g., ketoconazole increases AUC by 2.5×) .
Advanced Question: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase homology models to identify off-target interactions (e.g., unintended binding to hERG channels).
- MD simulations (GROMACS) : Assess conformational stability of the morpholinoethyl group in aqueous vs. lipid bilayer environments .
- QSAR models : Use Hammett constants (σ) of substituents to predict logP and IC₅₀ trends .
Advanced Question: How should researchers resolve contradictory data on this compound’s cytotoxicity across cell lines?
Answer:
Contradictions often arise from assay conditions. Standardize protocols by:
- Normalizing to ATP levels (CellTiter-Glo) to account for metabolic variability .
- Validating target engagement (e.g., Western blot for phosphorylated kinases) .
- Testing in isogenic cell pairs (e.g., wild-type vs. BRCA1-mutated) to isolate mechanism .
Advanced Question: What are the challenges in scaling up multi-step syntheses for in vivo studies?
Answer:
Key bottlenecks include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
